Cas no 861566-23-6 (2,6-dibromo-4-sulfanylphenol)

2,6-dibromo-4-sulfanylphenol structure
2,6-dibromo-4-sulfanylphenol structure
Product name:2,6-dibromo-4-sulfanylphenol
CAS No:861566-23-6
MF:C6H4Br2OS
MW:283.96835899353
CID:5832904
PubChem ID:91622856

2,6-dibromo-4-sulfanylphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2,6-dibromo-4-mercapto-
    • 2,6-dibromo-4-sulfanylphenol
    • Inchi: 1S/C6H4Br2OS/c7-4-1-3(10)2-5(8)6(4)9/h1-2,9-10H
    • InChI Key: PBOOAVKCTTVXGR-UHFFFAOYSA-N
    • SMILES: C1(O)=C(Br)C=C(S)C=C1Br

Experimental Properties

  • Density: 2.137±0.06 g/cm3(Predicted)
  • Boiling Point: 284.1±40.0 °C(Predicted)
  • pka: 5.29±0.15(Predicted)

2,6-dibromo-4-sulfanylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1893997-0.1g
2,6-dibromo-4-sulfanylphenol
861566-23-6
0.1g
$892.0 2023-09-18
Enamine
EN300-1893997-5.0g
2,6-dibromo-4-sulfanylphenol
861566-23-6
5g
$2940.0 2023-06-02
Enamine
EN300-1893997-1.0g
2,6-dibromo-4-sulfanylphenol
861566-23-6
1g
$1014.0 2023-06-02
Enamine
EN300-1893997-1g
2,6-dibromo-4-sulfanylphenol
861566-23-6
1g
$1014.0 2023-09-18
Enamine
EN300-1893997-10g
2,6-dibromo-4-sulfanylphenol
861566-23-6
10g
$4360.0 2023-09-18
Enamine
EN300-1893997-0.05g
2,6-dibromo-4-sulfanylphenol
861566-23-6
0.05g
$851.0 2023-09-18
Enamine
EN300-1893997-0.25g
2,6-dibromo-4-sulfanylphenol
861566-23-6
0.25g
$933.0 2023-09-18
Enamine
EN300-1893997-0.5g
2,6-dibromo-4-sulfanylphenol
861566-23-6
0.5g
$974.0 2023-09-18
Enamine
EN300-1893997-10.0g
2,6-dibromo-4-sulfanylphenol
861566-23-6
10g
$4360.0 2023-06-02
Enamine
EN300-1893997-5g
2,6-dibromo-4-sulfanylphenol
861566-23-6
5g
$2940.0 2023-09-18

Additional information on 2,6-dibromo-4-sulfanylphenol

Introduction to 2,6-dibromo-4-sulfanylphenol (CAS No. 861566-23-6)

2,6-dibromo-4-sulfanylphenol, with the chemical formula C₆H₄Br₂SO₃, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 861566-23-6, belongs to the class of brominated and sulfonated aromatic hydrocarbons, which are widely studied for their diverse applications in medicinal chemistry and material science. The unique structural features of this molecule, including the presence of both bromine and sulfur atoms, make it a versatile intermediate in the synthesis of various bioactive molecules.

The 2,6-dibromo-4-sulfanylphenol structure consists of a benzene ring substituted with two bromine atoms at the 2- and 6-positions and a sulfonate group at the 4-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are exploited in various chemical reactions and biological assays. The bromine atoms enhance electrophilic aromatic substitution reactions, while the sulfonate group improves water solubility and binding affinity to biological targets.

In recent years, 2,6-dibromo-4-sulfanylphenol has been explored as a key intermediate in the development of novel pharmaceutical agents. Its molecular framework serves as a scaffold for designing compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. The brominated aromatic system is particularly interesting because it can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional substituents that modulate biological activity.

One of the most compelling aspects of 2,6-dibromo-4-sulfanylphenol is its role in synthesizing heterocyclic compounds. Heterocycles are essential components of many drugs due to their ability to mimic natural biomolecules and interact with biological pathways. Researchers have demonstrated that this compound can be used to construct complex heterocycles by reacting the bromine or sulfonate positions with nitrogen-containing reagents. Such derivatives have shown promise in preclinical studies as inhibitors of enzymes involved in metabolic diseases and cancer progression.

Recent advancements in computational chemistry have further highlighted the significance of 2,6-dibromo-4-sulfanylphenol. Molecular modeling studies indicate that its rigid aromatic core can be engineered to fit specific binding pockets in proteins, making it an excellent candidate for structure-based drug design. By leveraging computational tools, scientists can predict how modifications to this scaffold will affect its interaction with biological targets, thereby accelerating the drug discovery process.

The sulfonate group in 2,6-dibromo-4-sulfanylphenol also contributes to its utility as a pharmacophore. Sulfonates are known for their ability to enhance binding affinity through electrostatic interactions and hydrogen bonding. This property has been exploited in the development of sulfonamide-based drugs, which are widely used to treat infections and inflammatory conditions. The presence of both bromine and sulfonate substituents makes this compound a valuable building block for creating multifunctional therapeutic agents.

In addition to pharmaceutical applications, 2,6-dibromo-4-sulfanylphenol has found utility in material science. Its ability to participate in polymerization reactions has led to the development of novel conductive polymers and liquid crystals. These materials have potential applications in electronics, optoelectronics, and advanced coatings. The bromine atoms facilitate radical-mediated polymerization processes, while the sulfonate group improves thermal stability and solubility.

The synthesis of 2,6-dibromo-4-sulfanylphenol typically involves bromination and sulfonylation reactions on a precursor aromatic compound. Modern synthetic methodologies have refined these processes to achieve high yields and purity levels. For instance, electrophilic aromatic substitution reactions can be conducted under controlled conditions using catalytic systems that minimize side products. These advancements ensure that researchers have access to sufficient quantities of this compound for both laboratory-scale investigations and industrial applications.

Future research directions for 2,6-dibromo-4-sulfanylphenol include exploring its role in green chemistry initiatives. Sustainable synthetic routes are increasingly important in pharmaceutical manufacturing due to environmental concerns. Researchers are investigating biocatalytic methods for introducing bromine and sulfur substituents without generating hazardous waste. Such approaches align with global efforts to promote sustainable practices in chemical synthesis.

Another area of interest is the use of 2,6-dibromo-4-sulfanylphenol in nanotechnology applications. Its molecular structure can be tailored to functionalize nanoparticles for targeted drug delivery systems. By conjugating this compound with biodegradable polymers or lipid-based carriers, scientists aim to enhance the efficacy of therapeutic agents while reducing off-target effects. These innovations could revolutionize how medications are administered by improving bioavailability and reducing systemic toxicity.

In conclusion,2,6-dibromo-4-sulfanylphenol (CAS No. 861566-23-6) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new uses for this compound,2,6-dibromo-4-sulfanylphenol is poised to play an increasingly important role in addressing global challenges in medicine and technology.

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